molecular formula C17H26INO4 B5652921 1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide

1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide

Cat. No. B5652921
M. Wt: 435.3 g/mol
InChI Key: HLHCLQQABJWBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide, commonly known as HPPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. HPPB is a quaternary ammonium compound that has been synthesized using a particular method and has shown promising results in research studies.

Mechanism of Action

HPPB works by binding to the cell membrane and changing its fluorescence properties in response to changes in the membrane potential or ion concentration. HPPB has been shown to bind to the lipid bilayer of the cell membrane and undergo a conformational change in response to changes in the membrane potential or ion concentration. This conformational change results in a change in the fluorescence properties of HPPB, which can be measured using fluorescence microscopy.
Biochemical and Physiological Effects:
HPPB has been shown to have minimal effects on cell viability and function, making it an ideal tool for studying cellular processes. HPPB has also been shown to have minimal effects on the membrane potential and ion concentration of cells, making it an ideal tool for studying membrane potential and ion transport.

Advantages and Limitations for Lab Experiments

The advantages of using HPPB in lab experiments include its high sensitivity, low toxicity, and minimal effects on cell viability and function. The limitations of using HPPB in lab experiments include its limited solubility in aqueous solutions and its potential for photobleaching.

Future Directions

There are several future directions for the use of HPPB in scientific research. One potential direction is the development of HPPB-based sensors for the detection of ion concentration and membrane potential in vivo. Another potential direction is the use of HPPB in the study of ion transport across cell membranes. Additionally, the use of HPPB in the study of cellular processes, such as apoptosis and autophagy, is an area of future research.

Synthesis Methods

The synthesis of HPPB involves the reaction between 2-hydroxy-4-propoxybenzoic acid and 1-methyl-2-pyrrolidinone in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with methyl iodide to form HPPB. This synthesis method has been optimized to produce high yields of HPPB with high purity.

Scientific Research Applications

HPPB has been studied for its potential use in various scientific research applications, including as a membrane potential-sensitive fluorescent dye, a voltage-sensitive dye, and a calcium-sensitive dye. HPPB has also been used as an ionophore for the transport of ions across cell membranes. These applications have been studied in various cell types, including neurons, muscle cells, and cardiac cells.

properties

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.HI/c1-3-11-21-14-6-7-15(16(19)13-14)17(20)22-12-10-18(2)8-4-5-9-18;/h6-7,13H,3-5,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCLQQABJWBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCCC2)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide

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